alpha-Bromo-2-chlorophenylacetic acid

Beschreibung

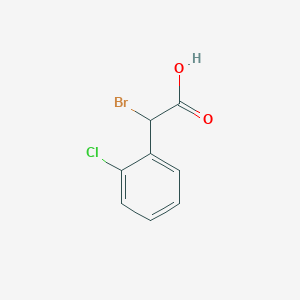

Alpha-bromo-2-chlorophenylacetic acid is a halogenated phenylacetic acid derivative with the molecular formula C₈H₆BrClO₂ and a molecular weight of 249.49 g/mol . It is characterized by a bromine atom at the alpha position and a chlorine substituent on the ortho position of the phenyl ring. Key properties include:

- Melting Point: 105–110°C (varies slightly by source)

- Boiling Point: 316.7 ± 27.0°C (at 760 mmHg)

- Density: 1.7 ± 0.1 g/cm³

- Applications: Primarily used as an intermediate in synthesizing clopidogrel, an antiplatelet drug .

Notably, conflicting CAS numbers are reported: 29270-30-2 (Thermo Scientific™) and 141109-25-3 (Chinese suppliers) . This discrepancy may reflect regional naming conventions or synthesis pathways, necessitating verification during procurement.

Eigenschaften

IUPAC Name |

2-bromo-2-(2-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAPROULWZYBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930989 | |

| Record name | Bromo(2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29270-30-2, 141109-25-3 | |

| Record name | α-Bromo-2-chlorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29270-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromo(2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-bromo-2-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetic acid, α-bromo-2-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The boron-catalyzed α-bromination of 2-chlorophenylacetic acid exploits the formation of an enediolate intermediate to facilitate electrophilic bromination. This method, developed by Wang et al. (2024), employs (AcO)₄B₂O as a catalyst with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, enabling deprotonation at the α-carbon. The enediolate intermediate reacts with pyridinium tribromide (Py·HBr₃) as the electrophilic bromine source, yielding α-bromo-2-chlorophenylacetic acid (Fig. 1).

Key Parameters :

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

-

Temperature : 0–25°C (optimal at 10°C)

-

Catalyst Loading : 5–10 mol% (AcO)₄B₂O

-

Reaction Time : 12–24 hours

Optimization and Yield Profiles

Yield optimization studies reveal that excess pyridinium tribromide (1.5 equivalents) improves conversion rates to 65%, while lower equivalents (1.0) result in ~45% yield. Impurity analysis via HPLC identifies dibrominated byproducts (<5%) when reaction temperatures exceed 20°C. Recrystallization from ethanol/water mixtures (3:1 v/v) enhances purity to >98%, with a melting point of 105–107°C.

Scalability and Industrial Applications

Gram-scale reactions (10 g starting material) demonstrate consistent yields (60–63%) without column chromatography, underscoring industrial viability. The method’s tolerance for electron-withdrawing groups (e.g., -Cl) on the phenyl ring avoids side reactions common in traditional bromination, making it preferable for high-purity batches.

Haloform Reaction-Based Synthesis

Reaction Conditions and Parameters

A patent-published method (US5189170) utilizes the haloform reaction between 2-chlorobenzaldehyde and bromoform (CHBr₃) in alkaline media. Potassium hydroxide (KOH) acts as both a base and oxidizing agent, cleaving the trihalomethyl intermediate to form the α-bromo carboxylic acid (Fig. 2).

Critical Conditions :

-

Solvent : Water (up to 90%) with phase transfer catalysts (e.g., tetrabutylammonium bromide)

-

Temperature : 0–5°C (prevents mandelic acid formation)

-

Molar Ratios : 1:1 aldehyde-to-bromoform, 3–4 equivalents KOH

Phase Transfer Catalysis and Byproduct Management

Benzyltrimethylammonium chloride (0.5 mol%) enhances interfacial reactivity in biphasic systems (water/toluene), achieving 70–75% yield. Byproducts such as 2-chloromandelic acid are minimized to <3% through strict temperature control. Post-reaction acidification (HCl to pH 2) precipitates the product, which is filtered and washed with cold ether.

Yield and Purity Metrics

Isolated yields range from 68–72%, with purity >95% confirmed by NMR (¹H, ¹³C) and elemental analysis. The method’s reliance on inexpensive reagents (KOH, CHBr₃) makes it cost-effective for large-scale production despite longer reaction times (48–72 hours).

Comparative Analysis of Synthetic Methods

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-Bromo-2-chlorophenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

Reduction Reactions: The compound can be reduced to form 2-chlorophenylacetic acid by using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium

Major Products:

Substitution: 2-chlorophenylacetic acid derivatives.

Reduction: 2-chlorophenylacetic acid.

Oxidation: 2-chlorophenylacetic acid or corresponding ketones

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Intermediate in Drug Synthesis

ABCPA is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs. Notably, it plays a crucial role in the production of clopidogrel, a widely used antiplatelet medication. The synthesis process involves the reaction of ABCPA with other reagents to yield clopidogrel and its derivatives, which are essential for treating cardiovascular conditions .

Case Study: Clopidogrel Synthesis

A significant application of ABCPA is demonstrated in the synthesis of clopidogrel hydrogensulfate. The method involves esterification and subsequent reactions that enhance the yield and purity of the final product. This process not only showcases ABCPA's utility in creating effective medications but also highlights its importance in pharmaceutical manufacturing with a reported yield exceeding 90% .

Agricultural Chemistry

Formulation of Herbicides and Pesticides

ABCPA is employed in the development of herbicides and pesticides, contributing to effective crop protection strategies while minimizing environmental impact. Its brominated structure enhances biological activity, making it a valuable component in agrochemical formulations .

Example: Herbicide Development

In one application, ABCPA has been integrated into formulations aimed at controlling specific weed species, demonstrating improved efficacy compared to traditional herbicides. This application underscores ABCPA's role in sustainable agricultural practices by providing alternatives that reduce chemical load on ecosystems .

Biochemical Research

Enzyme Inhibition Studies

Research involving ABCPA has focused on its potential as an enzyme inhibitor. Studies have shown that it can selectively inhibit certain enzymes, providing insights into new therapeutic targets for drug development .

Case Study: Receptor Binding Analysis

ABCPA has been utilized in receptor binding studies to understand interactions at the molecular level. Such research is pivotal for developing drugs that target specific receptors involved in various diseases, including cancer and metabolic disorders .

Material Science

Production of Specialty Polymers

In material science, ABCPA is used to synthesize specialty polymers and resins that enhance material properties for industrial applications. Its unique chemical structure allows for modifications that improve durability and performance under various conditions .

Example: Polymer Enhancement

Research has indicated that incorporating ABCPA into polymer matrices can significantly improve thermal stability and mechanical strength, making it suitable for high-performance applications in electronics and automotive industries .

Analytical Chemistry

Standard Reference Material

ABCPA serves as a standard reference material in analytical chemistry, particularly in chromatography and spectroscopy. Its consistent properties make it an essential component for ensuring accurate measurements and reliable data across various laboratory settings .

Summary Table of Applications

| Application Area | Description | Example/Case Study |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Clopidogrel synthesis with >90% yield |

| Agricultural Chemistry | Formulation of herbicides and pesticides | Enhanced efficacy in controlling specific weed species |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Targeting specific receptors for drug development |

| Material Science | Production of specialty polymers enhancing material properties | Improved thermal stability in polymer applications |

| Analytical Chemistry | Standard reference material for chromatography and spectroscopy | Ensures accurate measurements in laboratory settings |

Wirkmechanismus

The mechanism of action of alpha-Bromo-2-chlorophenylacetic acid involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenyl ring influence the compound’s reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of the bromine atom enhances the compound’s ability to participate in various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Phenylacetic Acids

(S)-2-Bromo-2-Phenylacetic Acid

2-(4-Bromo-2-Chlorophenyl)Acetic Acid (CAS 177985-34-1)

Ester Derivatives

Methyl Alpha-Bromo-2-Chlorophenylacetate (CAS 85259-19-4)

Ethyl 2-(4-Bromo-2-Chlorophenyl)Acetate (CAS 203314-33-4)

Halogenated Acetophenones

2-Bromo-4-Chloroacetophenone (CAS 5000-66-8)

Comparative Analysis Table

Key Findings and Implications

Substituent Position Matters : The ortho-chlorine in this compound enhances steric hindrance, affecting its reactivity in nucleophilic substitution reactions compared to para-substituted analogs .

Functional Group Impact : Carboxylic acids (e.g., this compound) are more polar and acidic than esters or ketones, influencing their solubility and suitability in aqueous vs. organic reaction conditions .

Safety and Handling : The acid form requires room-temperature storage , while esters like methyl alpha-bromo-2-chlorophenylacetate may have higher volatility, necessitating sealed containers .

Biologische Aktivität

Alpha-Bromo-2-chlorophenylacetic acid (ABCPA), with the chemical formula CHBrClO and a molecular weight of 249.49 g/mol, is a compound of significant interest in pharmaceutical chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by recent studies and data.

- IUPAC Name : 2-bromo-2-(2-chlorophenyl)acetic acid

- CAS Number : 29270-30-2

- Molecular Weight : 249.49 g/mol

- InChIKey : XHAPROULWZYBGA-UHFFFAOYSA-N

| Property | Value |

|---|---|

| Molecular Formula | CHBrClO |

| Molecular Weight | 249.49 g/mol |

| Purity | ≥98% |

Synthesis

ABCPA can be synthesized through various chemical processes, often involving the bromination of phenylacetic acid derivatives. A notable method includes the reaction of 2-chlorophenylacetic acid with bromine in the presence of a suitable solvent, yielding high purity products with yields typically exceeding 70% in optimized conditions .

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of ABCPA derivatives. A specific investigation focused on Schiff base derivatives synthesized from ABCPA demonstrated significant anti-diabetic effects in both in vitro and in vivo models. The study reported that these derivatives effectively reduced blood glucose levels and improved lipid profiles in alloxan-induced diabetic mice:

- Experimental Setup : Mice were administered doses of 2.5 and 5 mg/kg body weight for 15 days.

- Results :

- Normalization of total cholesterol (TC), triacylglycerol (TG), and low-density lipoprotein cholesterol (LDL-C).

- Increased levels of high-density lipoprotein cholesterol (HDL-C).

The compounds exhibited strong α-glucosidase inhibitory activity, with IC values significantly lower than that of the standard drug acarbose, indicating their potential as therapeutic agents for managing non-insulin-dependent diabetes mellitus (NIDDM) .

Mechanistic Insights

The mechanism by which ABCPA derivatives exert their antidiabetic effects involves competitive inhibition of the α-glucosidase enzyme, crucial for carbohydrate metabolism. Molecular docking studies revealed interactions with key catalytic residues, suggesting a targeted approach to enzyme inhibition .

Case Studies

-

Case Study on Antidiabetic Activity :

- Objective : To evaluate the efficacy of ABCPA derivatives in diabetic models.

- Findings : The derivatives not only reduced hyperglycemia but also corrected dyslipidemia associated with diabetes.

- : These findings support further development of ABCPA-based compounds as potential antidiabetic drugs.

- Pharmacological Evaluation :

Q & A

Q. What are the key physicochemical properties of alpha-bromo-2-chlorophenylacetic acid, and how do they influence experimental design?

The compound (C₈H₆BrClO₂, MW 249.49) has a melting point of 108–110°C and a density of ~1.747 g/cm³ . These properties dictate storage conditions (e.g., avoiding moisture) and reaction setups (e.g., solvent selection based on polarity). For characterization, differential scanning calorimetry (DSC) can verify melting behavior, while elemental analysis confirms purity (>97% as per HLC/GC standards in commercial batches) .

Q. How is this compound synthesized, and what are common impurities?

A typical synthesis involves bromination of 2-chlorophenylacetic acid using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key impurities include regioisomers (e.g., 4-bromo-2-chlorophenylacetic acid) and residual starting materials, detectable via HPLC with UV/Vis or mass spectrometry . Purity optimization may require recrystallization from ethanol/water mixtures .

Q. What safety precautions are necessary when handling this compound?

Classified as a combustible solid (WGK 3), it requires storage at 0–6°C in airtight containers. Personal protective equipment (PPE) like nitrile gloves and fume hoods are mandatory due to potential respiratory and skin irritation .

Advanced Research Questions

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

¹H NMR peaks for the α-proton (adjacent to Br) typically appear downfield (δ ~5.0–5.5 ppm), while ¹³C NMR distinguishes the carboxylic carbon (δ ~170–175 ppm). For chiral analogs, Mosher’s acid derivatives can confirm enantiomeric excess via ¹⁹F NMR . Contradictions in literature assignments (e.g., coupling constants for ortho-substituents) require comparison with computational models (DFT) .

Q. What strategies optimize its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The boronic acid derivative (CAS 1107580-65-3) is a precursor for palladium-catalyzed couplings. However, steric hindrance from the 2-chloro substituent may reduce yields. Microwave-assisted synthesis or bulky ligands (e.g., SPhos) improve efficiency . Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane) .

Q. How do conflicting purity reports from suppliers impact reproducibility?

Discrepancies arise from analytical methods: HLC (HPLC) often reports >97% purity, while GC may detect volatile impurities not seen in HLC . Researchers should independently validate purity using orthogonal techniques (e.g., LC-MS for non-volatile impurities) and recalibrate reaction stoichiometry accordingly .

Q. What mechanistic insights explain its role in pharmaceutical intermediate synthesis?

As a building block for nonsteroidal anti-inflammatory drugs (NSAIDs), its α-bromo group undergoes nucleophilic substitution with amines or thiols. Competing elimination pathways (forming styrene derivatives) can be suppressed using polar aprotic solvents (e.g., DMF) . Kinetic studies (e.g., Eyring plots) quantify activation parameters for these pathways .

Methodological Guidance

Q. How to troubleshoot low yields in esterification reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.